1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone
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Overview
Description
1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines.
Preparation Methods
The synthesis of 1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone involves multiple steps, typically starting with the formation of the pyrazolo[5,1-c][1,2,4]triazine core. This can be achieved through [4+2] cycloaddition reactions involving diazo compounds and suitable dienophiles . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate at low temperatures (0-5°C) . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but differ in their biological activities and target specificities . For instance:
Pyrazolo[3,4-d]pyrimidines: Known for their role as kinase inhibitors with applications in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Exhibit potent cytotoxic activities against various cancer cell lines.
Properties
Molecular Formula |
C20H17ClN4O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-[8-(4-chlorophenyl)-3-methylsulfonyl-4-phenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl]ethanone |
InChI |
InChI=1S/C20H17ClN4O3S/c1-13(26)24-20-17(14-8-10-16(21)11-9-14)12-22-25(20)18(15-6-4-3-5-7-15)19(23-24)29(2,27)28/h3-12,18H,1-2H3 |
InChI Key |
CXNUZQOAKGFKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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